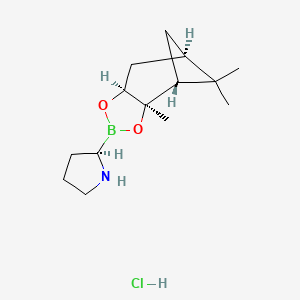

(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is an organic compound with a unique chemical structure and a variety of potential applications. It is a boronate ester of pinanediol pyrrolidine, a cyclic five-membered heterocyclic compound that is found naturally in the form of pinanediol pyrrolidine-2-boronate. This compound has been studied extensively for its potential use in various scientific applications, including drug design, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Asymmetric Catalysis

- The compound has been utilized in the synthesis of boronic esters, demonstrating its role in the development of novel synthetic routes for asymmetric catalysis. For instance, the synthesis of a (β-acetamido-α-acetoxyethyl)boronic ester through azido boronic esters showcases its potential in creating complex molecules with significant stereocontrol (Matteson et al., 2008).

Recycling in Synthesis

- A practical synthesis approach for l-valyl-pyrrolidine-(2R)-boronic acid highlights the compound's utility in recycling costly chiral auxiliaries such as pinanediol, thus enhancing the efficiency and sustainability of chemical processes (Gibson et al., 2002).

Material Science and Nanotechnology

- In the realm of material science, particularly in immunotherapy applications, the compound contributes to the development of oxidation-sensitive materials. For example, a study on oxidation-sensitive dextran-based polymers with improved processability through stable boronic ester groups showcases its significance in creating advanced materials for medical applications (Manaster et al., 2019).

Organic Synthesis and Medicinal Chemistry

- The compound has been involved in the synthesis of nucleoside analogues, indicating its role in medicinal chemistry. One such study focuses on the synthesis and properties of 1-(3'-dihydroxyboryl-2',3'-dideoxyribosyl)pyrimidines, exploring its application in creating boronic acid nucleoside analogues for potential therapeutic uses (Kim et al., 2012).

Boronic Acid Chemistry

- Further applications include advancements in boronic acid chemistry, where the compound's utility in the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates has been investigated, providing insights into the manipulation of boronate esters for synthetic applications (Inglis et al., 2010).

properties

IUPAC Name |

(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12+,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVMNBVQOPZMPY-OTLUBMNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.